molecular formula C6H9NO3 B3379521 (2R)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid CAS No. 1629052-62-5

(2R)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B3379521
CAS No.: 1629052-62-5
M. Wt: 143.14 g/mol
InChI Key: OGAOOVOPBAWHDG-ZCFIWIBFSA-N
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Description

(2R)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid: is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides with suitable reagents . The reaction conditions often include the use of catalysts and specific temperature settings to ensure high yield and stereoselectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Introduction of different substituents on the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Use of halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various reduced pyrrolidine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, (2R)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid serves as a valuable intermediate for the construction of complex molecules. Its unique structure allows for the formation of diverse chemical entities through various synthetic transformations .

Biology and Medicine: Its chiral nature makes it a useful building block for the synthesis of enantiomerically pure pharmaceuticals .

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and resins. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications .

Mechanism of Action

The mechanism by which (2R)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired biological outcomes. For example, in medicinal applications, the compound may interact with enzymes or receptors to modulate their activity, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: (2R)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a methyl group at the 2-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2R)-2-methyl-5-oxopyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-6(5(9)10)3-2-4(8)7-6/h2-3H2,1H3,(H,7,8)(H,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAOOVOPBAWHDG-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 2
(2R)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 3
(2R)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 4
(2R)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 5
(2R)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 6
(2R)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid

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